8-(Trifluoromethyl)quinoline-2-carboxylic acid
Overview
Description
8-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves the trifluoromethylation of quinoline derivatives. One common method is the reaction of 2-propyl-3-iodoquinoline with chlorodifluoroacetic acid methyl ester, copper(I) iodide, and potassium fluoride in dimethylformamide under reflux conditions . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .
Scientific Research Applications
8-(Trifluoromethyl)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis and psoriasis.
Uniqueness
8-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6-4-5-8(10(16)17)15-9(6)7/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWEWVQVYDBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598273 | |
Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023815-99-7 | |
Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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